molecular formula C16H17NO B5105229 N-(3-phenylpropyl)benzamide CAS No. 6115-25-9

N-(3-phenylpropyl)benzamide

Cat. No.: B5105229
CAS No.: 6115-25-9
M. Wt: 239.31 g/mol
InChI Key: WWHBQLKTQNBYQG-UHFFFAOYSA-N
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Description

N-(3-phenylpropyl)benzamide is a useful research compound. Its molecular formula is C16H17NO and its molecular weight is 239.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 239.131014166 g/mol and the complexity rating of the compound is 240. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antiproliferative Properties

N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides, a category that includes N-(3-phenylpropyl)benzamide, have been synthesized and evaluated for their in vitro antimicrobial activity. They exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. Additionally, these compounds showed promise in antiproliferative studies against various cancer cell lines, highlighting their potential as novel antiproliferative agents (Kumar et al., 2012).

Mitosis Inhibition in Plant Cells

A series of N-(1,1-dimethylpropynyl) benzamide derivatives, which are structurally similar to this compound, have shown the ability to inhibit mitosis in plant cells. This inhibition is selective and occurs at low concentrations, suggesting potential applications in the study of plant cell division and possibly in agricultural contexts (Merlin et al., 1987).

Enzyme Inhibition and Potential Therapeutic Applications

N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, related to this compound, have been synthesized and evaluated for their inhibition potential against human recombinant alkaline phosphatase and ecto-5'-nucleotidase. These compounds may have applications in medicinal chemistry, as they can bind to nucleotide protein targets (Saeed et al., 2015).

Catalysis in Organic Synthesis

N-phenyl-benzamides, including this compound, have been used in organic synthesis as catalysts. They have shown utility in microwave-irradiated, solvent-free conditions, indicating their potential as environmentally benign catalysts in the synthesis of various organic compounds (Ighilahriz-Boubchir et al., 2017).

Polymer Science Applications

In the field of polymer science, this compound derivatives have been used for chain-end functionalization of polymers. Such functionalization is crucial for creating polymers with specific properties and applications (Summers & Quirk, 1998).

Anticancer Research

This compound derivatives have shown potential in anticancer research. Their ability to inhibit cancer cell proliferation, induce apoptosis, and affect cell cycle regulation in various cancer cell lines makes them candidates for further exploration as anticancer drugs (Bressi et al., 2010).

Properties

IUPAC Name

N-(3-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c18-16(15-11-5-2-6-12-15)17-13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHBQLKTQNBYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30367471
Record name N-(3-phenylpropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6115-25-9
Record name N-(3-phenylpropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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